molecular formula C7H10N2O3 B078209 2,4,6-Trimethoxypyrimidine CAS No. 13106-85-9

2,4,6-Trimethoxypyrimidine

Cat. No. B078209
CAS RN: 13106-85-9
M. Wt: 170.17 g/mol
InChI Key: RJVAFLZWVUIBOU-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxypyrimidine is a chemical compound that belongs to the pyrimidine family, characterized by the presence of three methoxy groups attached to its pyrimidine ring. This structural configuration imparts unique chemical and physical properties to the compound, making it an interesting subject of study in organic chemistry and various application fields.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 2,4,6-trimethoxypyrimidine, often involves multistep chemical reactions. For instance, one approach to synthesizing pyrimidine derivatives can include the condensation of diketene with an aliphatic or aromatic amine, followed by a reaction with an aromatic aldehyde and a substituted uracil in the presence of a catalytic amount of p-toluenesulfonic acid under mild conditions at ambient temperature, resulting in high yields (Shaabani et al., 2009).

Molecular Structure Analysis

The molecular structure of 2,4,6-trimethoxypyrimidine is characterized by the pyrimidine core, a six-membered ring containing two nitrogen atoms at positions 1 and 3, and three methoxy groups (-OCH3) attached at positions 2, 4, and 6. This structure has been analyzed using various spectroscopic methods, including NMR and X-ray crystallography, to determine its conformation and electronic distribution (Hoz et al., 2002).

Chemical Reactions and Properties

Pyrimidine derivatives, including 2,4,6-trimethoxypyrimidine, undergo a range of chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. These reactions can include substitutions, additions, and cyclization processes, significantly influenced by the electron-donating methoxy groups, which can activate the pyrimidine ring towards nucleophilic substitution (Gangjee et al., 2004).

Scientific Research Applications

  • Photodimer Production in DNA : Lamola (1971) discussed the production of pyrimidine dimers in DNA, potentially implicating 2,4,6-Trimethoxypyrimidine in reactions that could produce pyrimidine photodimers in cells not exposed to UV light (Lamola, 1971).

  • In Plant Growth and Physiology : Grossmann (1990) highlighted the use of plant growth retardants, including those from the pyrimidine structure, in physiological research. These retardants provide insights into the regulation of terpenoid metabolism, influencing phytohormones and sterols (Grossmann, 1990).

  • Antimalarial Drug Design : Whittingham et al. (2005) explored pyrimidine metabolism in the context of antimalarial drug design, focusing on the inhibition of Plasmodium falciparum's dihydrofolate reductase (Whittingham et al., 2005).

  • Immunosuppressive Properties : Ghilchik et al. (1970) studied trimethoprim, a pyrimidine derivative, for its immunosuppressive power, noting its chemical similarity to other pyrimidine compounds used in immunosuppression (Ghilchik et al., 1970).

  • Inhibitors of Dihydrofolate Reductases : Gangjee et al. (1996) developed pyrido[2,3-d]pyrimidine antifolates as inhibitors of dihydrofolate reductases, with potential applications in treating Pneumocystis carinii and Toxoplasma gondii infections (Gangjee et al., 1996).

  • Binding Studies of Trimethoprim : Cayley et al. (1979) conducted nuclear magnetic resonance studies on the binding of trimethoprim, a pyrimidine derivative, to dihydrofolate reductase (Cayley et al., 1979).

  • Antibacterial Studies : Huseynzada et al. (2021) synthesized and analyzed dihydropyrimidine derivatives based on 2,4,6-trimetoxybenzaldehyde for their antibacterial properties (Huseynzada et al., 2021).

  • DNA Oligomers Dynamics : Jean & Hall (2004) studied the structure and dynamics of DNA oligomers using pyrimidine bases, assessing the stacking-unstacking dynamics of these compounds (Jean & Hall, 2004).

  • Antioxidant Properties : Wijtmans et al. (2004) synthesized pyridinols including 2,4-dimethyl-6-(methoxy)-3-pyridinol, examining their antioxidant properties (Wijtmans et al., 2004).

  • Metal Complex Synthesis : Sethi et al. (2020) synthesized metal complexes with pyrimidine thiones, exploring their mechanochemical synthesis and biological evaluation (Sethi et al., 2020).

Safety And Hazards

2,4,6-Trimethoxypyrimidine is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid getting in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area .

Relevant Papers One relevant paper titled “Enhanced trimethoxypyrimidine degradation by piezophotocatalysis of BaTiO3/Ag3PO4 using mechanical vibration and visible light simultaneously” discusses the enhanced degradation of trimethoxypyrimidine (TMP) achieved by the piezophotocatalysis of barium titanate/silver orthophosphate (BaTiO3/Ag3PO4) using both mechanical and light energy .

properties

IUPAC Name

2,4,6-trimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVAFLZWVUIBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352453
Record name 2,4,6-Trimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethoxypyrimidine

CAS RN

13106-85-9
Record name 2,4,6-Trimethoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13106-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethoxypyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID80352453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethoxypyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
LR Hamilton, PJ Kropp - Tetrahedron Letters, 1971 - Elsevier
PHCl! CJTRANSFOPMATION CF 2&t-DIMETHOXY-6-CHLOROPXRIMIDINE Lewis R. Hamilton (1) and Paul J. Nropp (2) The Procter & Gamble Company, Miami Valley Laboratories, …
Number of citations: 9 www.sciencedirect.com
HJ Fisher, TB Johnson - Journal of the American Chemical …, 1932 - ACS Publications
RESEARCHES ON PYRIMIDINES. CXXIII. THE REARRANGEMENT OF 2,6-DIMETHOXY-4-CHLOROPYRIMIDINE AND 2,4,6-TRIMETHOXYPYRIMIDINE IN THE P Page 1 Feb., 1932 RESEARCHES ON …
Number of citations: 16 pubs.acs.org
C Grundmann, R Richter - The Journal of Organic Chemistry, 1968 - ACS Publications
1 2, 4, 6-Trimethylbenzonitrile oxide6 82 81 90 2 2, 4, 6-Trimethylisophthalobisnitrile oxide” 25-30 60 81 3 4-Dimethylamino-2, 6-dimethylbenzonitrile oxide d 12-15 54 4 4-…
Number of citations: 163 pubs.acs.org
F Ramirez, SB Bhatia, CP Smith - The Journal of Organic …, 1966 - ACS Publications
O7N2P.(2) It was a phosphate, since the P31 nmr shift was+ 1.2 ppm vs. H3PO4. 11 The signal was a septet, showing that the P nucleus was coupled only to the six protons of the two …
Number of citations: 27 pubs.acs.org
S Arai, T Okamura, S Takeoka - Tetrahedron Letters, 2010 - Elsevier
An efficient procedure through deprotection of 2,4,6-trimethoxypyrimidine derivative afforded porphyrinato zinc bearing multi-barbiturates acting as multiple hydrogen bonding sites at …
Number of citations: 4 www.sciencedirect.com
TJ Delia, TM Wilcox, RR Otteman - Journal of Heterocyclic …, 1979 - Wiley Online Library
Schiff bases have been formed with methyl‐, methoxy‐, nitro‐and unsubstituted anilines and 2, 4, 6‐trimethoxypyrimidine‐5‐earboxaldehyde.
Number of citations: 5 onlinelibrary.wiley.com
L Pan - 1994 - search.proquest.com
The displacement of halogens in halopyrimidines by alkoxide ion is believed to follow the S $\sb {\rm N} $ Ar pathway. But a few exceptions have been found which raise questions …
Number of citations: 2 search.proquest.com
K Takemoto, K Kondo - Reactive polymers, Ion exchangers, sorbents, 1988 - Elsevier
Synthetic applications of polymer-bound purine and pyrimidine derivatives, based on their tautomerism, have been studied. The chloropyrimidine derivatives, which were highly reactive …
Number of citations: 1 www.sciencedirect.com
TBJ HarryJF - Journal of the American Chemical Society, 1932
Number of citations: 2
HJ Fisher - 1932
Number of citations: 0

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